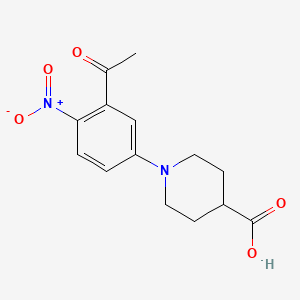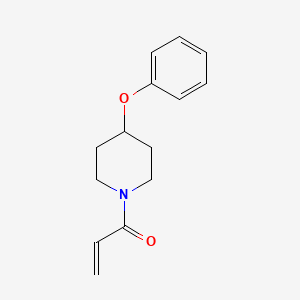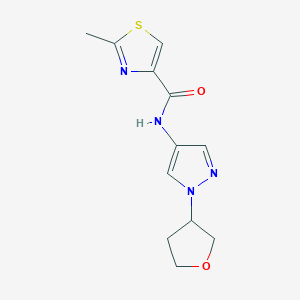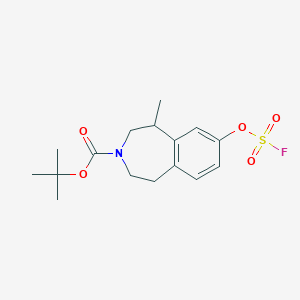![molecular formula C29H33N5O3 B2962025 5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326825-04-0](/img/structure/B2962025.png)
5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a pyrazolo[1,5-a]pyrazin-4-one moiety, and a methoxyphenyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the piperazine ring might undergo reactions with acids or bases, and the methoxy group might be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would be determined experimentally. The presence of polar groups like the methoxy group and the piperazine ring might increase its solubility in polar solvents .Scientific Research Applications
G Protein-Biased Dopaminergics
This compound is part of a broader class of 1,4-disubstituted aromatic piperazines, recognized for their affinity towards aminergic G protein-coupled receptors (GPCRs). Research has shown that linking a lipophilic moiety to the arylpiperazine core via an appropriate linker can increase binding affinity and fine-tune functional properties. Specifically, pyrazolo[1,5-a]pyridine derivatives have been identified as high-affinity dopamine receptor partial agonists, favoring G protein activation over β-arrestin recruitment. This property suggests potential therapeutic applications in treating conditions such as psychosis, demonstrating the possibility of designing G protein-biased partial agonists as novel therapeutics (Möller et al., 2017).
Antimicrobial and Anticancer Activities
Another research area involves the synthesis of novel compounds with the pyrazolo[1,5-a]pyridine structure, aiming at chemical and pharmacological activities. These compounds have been evaluated for their antioxidant and anticancer activities, suggesting a role in developing new treatments for various diseases (Mahmoud et al., 2017).
Antibacterial and Biofilm Inhibition
Compounds within this structural class have also shown promise in antibacterial applications and biofilm inhibition. Studies have revealed potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds have been noted for their potential in addressing antibiotic resistance, highlighting the importance of structural modification in enhancing therapeutic effects (Mekky & Sanad, 2020).
Anticonvulsant Properties
Research into the anticonvulsant properties of related structures underscores the potential for novel therapeutic agents in treating epilepsy. The exploration of related substances, such as Epimidin, has involved detailed pharmacokinetic studies, indicating a promising avenue for drug development (Severina et al., 2021).
Molecular Structure and Interaction Analysis
The detailed investigation into the molecular structures and interactions of these compounds, particularly through techniques like X-ray crystallography, DFT calculations, and Hirshfeld surface analysis, provides insight into their bioactive properties. Such studies facilitate the understanding of how modifications in the molecular structure can influence biological activity and receptor affinity (Shawish et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
5-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O3/c1-21(2)22-4-6-23(7-5-22)26-20-27-29(36)33(18-19-34(27)30-26)13-12-28(35)32-16-14-31(15-17-32)24-8-10-25(37-3)11-9-24/h4-11,18-19,21,26-27,30H,12-17,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVQFTHGCXCWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2961944.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2961946.png)

![2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile](/img/structure/B2961949.png)
![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)


![3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2961958.png)

![(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2961962.png)

![4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2961965.png)
